O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride typically involves the reaction of 2,5-dimethylphenylhydroxylamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include steps such as crystallization and recrystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions
O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted phenyl derivatives .
Scientific Research Applications
O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride include:
N,O-Dimethylhydroxylamine hydrochloride: Used in the synthesis of Weinreb amides and other organic compounds.
Hydroxylamine hydrochloride: A common reagent used in the synthesis of oximes and hydrazones.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
O-(2,5-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5H,9H2,1-2H3;1H |
InChI Key |
CPPUTBZSXFSYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)ON.Cl |
Origin of Product |
United States |
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